Inokosterone

描述

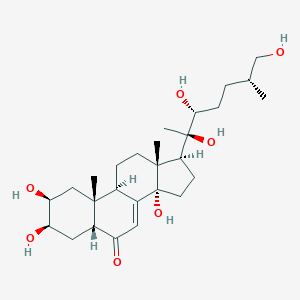

Structure

3D Structure

属性

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16+,18+,20-,21+,22+,23-,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNVCUBPURTQPQ-GYVHUXHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164756 | |

| Record name | Inokosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15130-85-5 | |

| Record name | Inokosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015130855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inokosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Inokosterone: A Historical and Technical Guide to its Discovery in Achyranthes bidentata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inokosterone (B78545), a potent phytoecdysteroid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the history of this compound's discovery in the medicinal plant Achyranthes bidentata. It details both the classical and modern experimental protocols for its extraction, isolation, and characterization, presenting key quantitative data in a structured format. Furthermore, this document elucidates the current understanding of this compound's mechanism of action through a detailed examination of its signaling pathways, offering valuable insights for researchers in natural product chemistry and drug development.

A Historical Timeline: The Discovery of this compound in Achyranthes bidentata

The journey of this compound's discovery is rooted in the broader exploration of phytoecdysteroids, a class of plant-derived compounds structurally similar to insect molting hormones. While the initial isolation of an ecdysteroid, ecdysone (B1671078), dates back to 1954 from silkworm pupae, the discovery of these compounds in plants opened up a new frontier in natural product research.

The name "this compound" itself originates from its first isolation from Achyranthes fauriei. However, its presence in the closely related and widely used traditional Chinese medicine plant, Achyranthes bidentata, has been a subject of subsequent phytochemical investigations. While a definitive singular "first" report of this compound in A. bidentata is not prominently documented in readily available literature, a significant body of research from the late 20th and early 21st centuries solidified its status as a key constituent of this plant.

Key milestones in the identification of this compound in Achyranthes bidentata include:

-

Early Phytochemical Screening: Initial phytochemical analyses of Achyranthes bidentata focused on broader classes of compounds. The presence of ecdysteroids, including ecdysterone (also known as 20-hydroxyecdysone), was established, paving the way for the identification of other related steroidal compounds.

-

Modern Isolation and Structural Elucidation: The early 2000s marked a significant advancement in the study of this compound from A. bidentata. A pivotal study by Zhu et al. in 2004 reported the isolation and structural identification of the C-25 epimers of this compound, namely 25R-inokosterone and 25S-inokosterone, from the roots of the plant.[1] This work was instrumental in confirming their presence and elucidating their specific stereochemistry.

-

Further Phytochemical Investigations: Subsequent research, such as the work by Zhang et al. in 2012, further expanded the knowledge of phytoecdysteroids in A. bidentata, isolating and identifying new derivatives of this compound.[2][3] These studies utilized advanced chromatographic and spectroscopic techniques, providing a more comprehensive profile of the ecdysteroid content in the plant.

Quantitative Analysis of this compound in Achyranthes bidentata

The concentration of this compound in Achyranthes bidentata can vary depending on factors such as the geographical origin of the plant, harvest time, and the specific plant part used. The roots are generally considered the primary source of this compound.

| Compound | Plant Part | Extraction Method | Quantification Method | Reported Yield/Concentration | Reference |

| 25R-Inokosterone | Roots | Ethanol (B145695) Extraction, Column Chromatography | HPLC | Not explicitly quantified in the initial isolation report. | Zhu et al., 2004[1] |

| 25S-Inokosterone | Roots | Ethanol Extraction, Column Chromatography | HPLC | Not explicitly quantified in the initial isolation report. | Zhu et al., 2004[1] |

| (25S)-20,22-O-(R-ethylidene)this compound | Roots | Ethanol Extraction, Column Chromatography, HPLC | HRESIMS, NMR | 5.0 mg from 5 kg of dried roots | Zhang et al., 2012[4] |

| (25S)-inokosterone-20,22-acetonide | Roots | Ethanol Extraction, Column Chromatography, HPLC | HRESIMS, NMR | 6.0 mg from 5 kg of dried roots | Zhang et al., 2012[4] |

Experimental Protocols: From Classical to Modern Approaches

The methodologies for isolating this compound from Achyranthes bidentata have evolved significantly over time, reflecting the advancements in analytical chemistry.

Classical Extraction and Isolation Methods (Pre-1980s)

Early investigations into phytoecdysteroids relied on classical phytochemical techniques. While specific protocols for this compound from A. bidentata from this era are scarce, a general workflow can be reconstructed based on common practices for isolating polar steroids from plant materials.

Experimental Workflow: Classical Phytoecdysteroid Isolation

Methodology:

-

Extraction: Dried and powdered root material of Achyranthes bidentata would be subjected to exhaustive extraction using a polar solvent like methanol (B129727) or ethanol, either through maceration (soaking at room temperature for an extended period) or continuous extraction in a Soxhlet apparatus.

-

Concentration: The resulting crude extract would be concentrated under reduced pressure to yield a viscous residue.

-

Solvent-Solvent Partitioning: The residue would be partitioned between a polar solvent (e.g., water or aqueous methanol) and a less polar, immiscible solvent (e.g., n-butanol) to separate compounds based on their polarity. Phytoecdysteroids, being polar, would typically partition into the butanol or aqueous methanol phase.

-

Column Chromatography: The enriched fraction would be subjected to column chromatography over a stationary phase like silica (B1680970) gel or alumina. Elution would be carried out with a gradient of solvents of increasing polarity (e.g., chloroform-methanol mixtures).

-

Fraction Collection and Analysis: Fractions would be collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with characteristic UV absorbance for ecdysteroids.

-

Crystallization: Fractions rich in the target compound would be combined, concentrated, and subjected to recrystallization to obtain a pure crystalline solid.

-

Structural Characterization: The structure of the isolated compound would be proposed based on its melting point, and spectroscopic data from infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy.

Modern Extraction and Isolation Protocol (As per Zhu et al., 2004 & Zhang et al., 2012)

Modern approaches utilize advanced chromatographic techniques for more efficient and higher-resolution separation.

Experimental Workflow: Modern this compound Isolation

Methodology:

-

Extraction: Air-dried and powdered roots of Achyranthes bidentata (e.g., 5 kg) are refluxed with ethanol (e.g., 95% EtOH).[4]

-

Concentration and Partitioning: The ethanol extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned with ethyl acetate to remove less polar compounds.[4]

-

Silica Gel Column Chromatography: The aqueous layer is concentrated and subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, typically a chloroform-methanol mixture.[1]

-

Reversed-Phase Column Chromatography: Fractions containing ecdysteroids are further purified by reversed-phase (C18) column chromatography using a methanol-water gradient.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC on a C18 column.[5]

-

Structural Elucidation: The pure compounds are identified and their structures elucidated using a combination of modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][2]

Signaling Pathways and Mechanism of Action

The biological effects of this compound in vertebrates, including mammals, are a subject of ongoing research. While the classical ecdysteroid signaling pathway involving the ecdysone receptor (EcR) is well-established in insects, the mechanism in mammalian cells is thought to be different, as mammals do not possess a homologous EcR. Current evidence suggests that this compound and other phytoecdysteroids may exert their effects through various signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and protein synthesis.

Proposed Signaling Pathway of this compound in Vertebrate Cells

Mechanism of Action:

-

Receptor Binding: It is hypothesized that this compound binds to a yet-to-be-fully-characterized membrane-associated receptor in vertebrate cells.

-

PI3K Activation: This binding event is thought to trigger the activation of phosphatidylinositol 3-kinase (PI3K).

-

Akt Phosphorylation: Activated PI3K leads to the phosphorylation and activation of Akt (also known as protein kinase B).

-

mTOR Activation: Activated Akt, in turn, activates the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell metabolism and growth.

-

Downstream Effects: The activation of the mTOR signaling cascade ultimately leads to increased protein synthesis and the promotion of cell growth and proliferation, which may underlie some of the observed anabolic and therapeutic effects of this compound.

Conclusion and Future Directions

The discovery and characterization of this compound in Achyranthes bidentata represent a significant contribution to the field of natural product chemistry. From classical extraction techniques to modern chromatographic and spectroscopic methods, the scientific community has progressively unveiled the chemical intricacies of this potent phytoecdysteroid. While the historical timeline of its initial discovery in this specific plant requires further clarification from older literature, its presence and biological importance are now well-established.

For researchers and drug development professionals, the elucidation of this compound's signaling pathways in vertebrate systems presents a compelling avenue for future investigation. A deeper understanding of its molecular targets and mechanisms of action will be crucial in harnessing its therapeutic potential for various applications, from promoting muscle growth to its potential role in metabolic disorders. Further research should focus on identifying the specific membrane receptors for this compound in mammalian cells and validating the downstream signaling events to fully unlock its pharmacological promise.

References

- 1. [Isolation and structure identification of C-25 epimers of this compound from Achyranthes bidentata Blume] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytoecdysteroids from the roots of Achyranthes bidentata Blume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytoecdysteroids from the Roots of Achyranthes bidentata Blume - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Initial Isolation and Structural Elucidation of Inokosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the initial isolation and characterization of inokosterone (B78545), a phytoecdysteroid first identified in Achyranthes fauriei and later isolated from Achyranthes bidentata. Phytoecdysteroids, including this compound and the more widely known ecdysterone, represent a class of plant-derived steroids with a range of documented biological activities, making them of significant interest in pharmaceutical and nutraceutical research.

This compound naturally occurs as a mixture of two epimers at the C-25 position: 25R-inokosterone and 25S-inokosterone. This guide outlines the physicochemical properties, detailed experimental protocols for isolation and purification, and the analytical methods employed for the structural characterization of these isomers.

Physicochemical Properties of this compound Epimers

The fundamental properties of the two C-25 epimers of this compound are summarized below. These computed properties provide a baseline for the physical and chemical behavior of the molecules.

| Property | 25R-Inokosterone | 25S-Inokosterone | Data Source |

| Molecular Formula | C₂₇H₄₄O₇ | C₂₇H₄₄O₇ | --INVALID-LINK--[1] |

| Molecular Weight | 480.6 g/mol | 480.6 g/mol | --INVALID-LINK--[1][2] |

| Exact Mass | 480.30870374 Da | 480.30870374 Da | --INVALID-LINK--[1][2] |

| Topological Polar Surface Area | 138 Ų | 138 Ų | --INVALID-LINK--[1][2] |

| Hydrogen Bond Donor Count | 6 | 6 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 7 | 7 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 6 | 6 | --INVALID-LINK--[1] |

Experimental Protocols

The isolation and purification of this compound epimers from their natural source, primarily the roots of Achyranthes bidentata, involves a multi-step process combining solvent extraction and various chromatographic techniques. The following protocol is based on methodologies described for the separation of these compounds.[3]

Extraction

-

Plant Material Preparation : The dried roots of Achyranthes bidentata are pulverized into a coarse powder to increase the surface area for solvent penetration.

-

Solvent Extraction : The powdered root material is subjected to exhaustive extraction with ethanol (B145695) (EtOH) at room temperature.[4] This process is typically repeated multiple times (e.g., three times for 24 hours each) to ensure complete extraction of the phytoecdysteroids.[4]

-

Concentration : The collected ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[4]

Fractionation and Purification

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity. The phytoecdysteroid-rich fraction is typically found in the ethyl acetate layer.[4]

-

Column Chromatography : The enriched fraction is subjected to various column chromatography techniques for further separation. This may include:

-

Silica Gel Chromatography : For initial separation of major compound classes.

-

Reversed-Phase Chromatography (e.g., ODS) : For finer separation based on hydrophobicity.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) : The final purification step to isolate the individual 25S-inokosterone and 25R-inokosterone epimers is achieved using preparative reversed-phase HPLC.[4] A common mobile phase for this separation is a methanol-water gradient.[4]

Structural Characterization

The definitive structure of the isolated compounds was elucidated using a combination of spectroscopic methods. This approach allows for the unambiguous determination of the molecular skeleton, the nature and position of functional groups, and the stereochemistry.

Spectroscopic Analysis

The characterization of 25S-inokosterone and 25R-inokosterone relies on data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet (UV) spectroscopy, and Infrared (IR) spectroscopy.[3][4][5]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound. For this compound, HRESIMS would confirm the molecular formula C₂₇H₄₄O₇.[6] The fragmentation pattern provides additional structural information about the steroid nucleus and the side chain.

-

UV Spectroscopy : The UV spectrum of this compound is characteristic of an α,β-unsaturated ketone system present in the steroid B ring, which is common for ecdysteroids. This typically results in a maximum absorption (λmax) in the range of 240-250 nm.

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorptions for this compound would include:

-

A broad band for hydroxyl (-OH) groups around 3400 cm⁻¹.

-

C-H stretching vibrations for alkane groups just below 3000 cm⁻¹.

-

A strong absorption for the conjugated ketone (C=O) group around 1650 cm⁻¹.

-

Absorptions corresponding to the C=C double bond of the enone system.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the detailed structure. While the initial discovery predates the common use of advanced NMR, a comprehensive analysis by Zhu et al. in 2004 provided the first reported ¹³C NMR data for the C-25 epimers, which was crucial for their definitive identification.[3]

¹³C NMR Spectroscopic Data

The ¹³C NMR chemical shifts are highly sensitive to the stereochemistry of the molecule, providing the key to differentiating the 25R and 25S epimers. The data below is from the analysis of compounds isolated from Achyranthes bidentata.[3]

| Carbon No. | 25S-Inokosterone (δc) | 25R-Inokosterone (δc) |

| 1 | 37.8 | 37.8 |

| 2 | 68.3 | 68.3 |

| 3 | 68.3 | 68.3 |

| 4 | 31.9 | 31.9 |

| 5 | 50.8 | 50.8 |

| 6 | 204.0 | 204.0 |

| 7 | 121.7 | 121.7 |

| 8 | 165.7 | 165.7 |

| 9 | 34.3 | 34.3 |

| 10 | 38.0 | 38.0 |

| 11 | 21.3 | 21.3 |

| 12 | 31.9 | 31.9 |

| 13 | 48.9 | 48.9 |

| 14 | 83.8 | 83.8 |

| 15 | 31.9 | 31.9 |

| 16 | 21.3 | 21.3 |

| 17 | 50.8 | 50.8 |

| 18 | 17.8 | 17.8 |

| 19 | 24.3 | 24.3 |

| 20 | 77.2 | 77.2 |

| 21 | 21.3 | 21.3 |

| 22 | 77.5 | 77.5 |

| 23 | 31.9 | 31.9 |

| 24 | 28.9 | 28.9 |

| 25 | 72.8 | 72.8 |

| 26 | 69.2 | 69.2 |

| 27 | 17.8 | 17.8 |

Note: The table presents a representative assignment based on published data; minor variations may exist based on solvent and experimental conditions.

Signaling Pathways

The initial characterization of natural products like this compound primarily focuses on establishing the chemical structure. Elucidation of specific molecular mechanisms and signaling pathways is a subject of subsequent, more in-depth biological research and was not part of the initial discovery process. Phytoecdysteroids are known to interact with nuclear receptors in insects, but their mechanisms in vertebrates are still under active investigation.

References

- 1. 25R-Inokosterone | C27H44O7 | CID 127256190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 25S-Inokosterone | C27H44O7 | CID 12358616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Isolation and structure identification of C-25 epimers of this compound from Achyranthes bidentata Blume] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phytoecdysteroids from the Roots of Achyranthes bidentata Blume - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Feat of Steroid Synthesis: A Deep Dive into the Total Chemical Synthesis of Inokosterone and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of natural product synthesis, the total chemical synthesis of complex molecules like inokosterone (B78545), a potent phytoecdysteroid, represents a significant challenge and a testament to the prowess of modern organic chemistry. This technical guide provides a comprehensive overview of the strategies and methodologies employed in the construction of this compound and its isomers, offering a valuable resource for researchers in drug discovery and development. While a complete de novo total synthesis of this compound remains a formidable and sparsely documented endeavor due to its complex stereochemistry, this guide outlines a plausible synthetic pathway based on established methodologies for closely related ecdysteroids, particularly 20-hydroxyecdysone.

Core Synthetic Strategy: A Convergent Approach from a Steroid Precursor

The total synthesis of a complex steroid like this compound is most strategically approached through a convergent synthesis. This involves the separate synthesis of the complex side chain and the steroidal nucleus, which are then coupled and further functionalized. A common and logical starting material for such a synthesis is a readily available steroid, such as stigmasterol, which possesses a pre-existing tetracyclic core and a side chain that can be chemically modified.

A plausible retrosynthetic analysis of this compound reveals two key fragments: the polyhydroxylated steroid nucleus and the intricate side chain. The primary challenges in the synthesis lie in the stereocontrolled introduction of multiple hydroxyl groups, the construction of the characteristic cis-fused A/B ring junction, and the elaboration of the C-17 side chain with the correct stereochemistry.

I. Synthesis of the Steroidal Nucleus

The construction of the this compound core, featuring a cis-fused A/B ring system and a 7-en-6-one functionality, is a critical phase of the synthesis.

Establishing the A/B Ring Cis-Fusion

The characteristic cis-fusion of the A and B rings in ecdysteroids is a significant stereochemical hurdle. A common strategy to achieve this involves the manipulation of a Δ⁵-steroid precursor.

Experimental Protocol: Hydrogenation of a Δ⁵-Steroid

A typical procedure involves the catalytic hydrogenation of a protected Δ⁵-steroid derivative.

-

Protection of Functional Groups: The hydroxyl groups at C-3 and other positions are protected, for instance, as their acetate (B1210297) or silyl (B83357) ethers, to prevent unwanted side reactions.

-

Catalytic Hydrogenation: The protected steroid is subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol. The reaction conditions (pressure, temperature, and catalyst loading) are optimized to favor the formation of the cis-fused A/B ring system.

-

Deprotection: Following hydrogenation, the protecting groups are removed to yield the 5β-steroid nucleus.

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 1 | Protection of hydroxyls | Acetic anhydride, pyridine | >95 |

| 2 | Catalytic Hydrogenation | H₂, Pd/C, Ethanol | 80-90 |

| 3 | Deprotection | K₂CO₃, Methanol | >90 |

Introduction of the 7-en-6-one System

The α,β-unsaturated ketone moiety in ring B is another hallmark of ecdysteroids. Its introduction often involves allylic oxidation or a multi-step sequence starting from a saturated ketone.

Experimental Protocol: Allylic Oxidation

-

Allylic Bromination: The 5β-steroid is treated with a source of bromine, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide. This selectively introduces a bromine atom at the allylic C-7 position.

-

Dehydrobromination: The resulting 7-bromo intermediate is then treated with a base, such as lithium carbonate or collidine, to induce elimination of HBr, forming the Δ⁷ double bond.

-

Oxidation: The 6-position is then oxidized to a ketone using an oxidizing agent like chromium trioxide (CrO₃) in pyridine.

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 1 | Allylic Bromination | NBS, Benzoyl Peroxide, CCl₄ | 60-70 |

| 2 | Dehydrobromination | Li₂CO₃, DMF, heat | 70-80 |

| 3 | Oxidation | CrO₃, Pyridine | 80-90 |

II. Stereoselective Synthesis of the Side Chain

The synthesis of the polyhydroxylated side chain of this compound, with its multiple chiral centers, demands a high degree of stereocontrol. One established approach involves the use of chiral auxiliaries or asymmetric catalysis.

Experimental Protocol: Asymmetric Aldol (B89426) Addition

-

Preparation of a Chiral Enolate: A ketone fragment corresponding to the C22-C27 portion of the side chain is converted to its chiral enolate using a chiral base or a chiral auxiliary.

-

Aldol Reaction: The chiral enolate is then reacted with a suitable aldehyde representing the C20-C21 fragment of the steroid. The stereochemistry of the newly formed hydroxyl and methyl groups is directed by the chiral auxiliary or catalyst.

-

Removal of Chiral Auxiliary: The chiral auxiliary is subsequently cleaved to yield the desired stereoisomer of the side chain fragment.

| Step | Reaction | Reagents and Conditions | Diastereomeric Excess (%) |

| 1 | Chiral Enolate Formation | e.g., Evans' oxazolidinone, Bu₂BOTf, Et₃N | - |

| 2 | Asymmetric Aldol Addition | Aldehyde, -78 °C | >95 |

| 3 | Auxiliary Cleavage | LiOH, H₂O₂ | >90 |

III. Coupling of the Nucleus and Side Chain and Final Functionalization

The final stages of the synthesis involve the coupling of the synthesized steroidal nucleus and the side chain, followed by the introduction of the remaining hydroxyl groups.

Experimental Protocol: Wittig or Horner-Wadsworth-Emmons Reaction

-

Preparation of the Phosphonium (B103445) Ylide/Phosphonate (B1237965): The side chain fragment is converted into a phosphonium ylide (for the Wittig reaction) or a phosphonate carbanion (for the Horner-Wadsworth-Emmons reaction).

-

Coupling Reaction: The ylide or carbanion is reacted with a C-20 ketone on the steroidal nucleus to form the C20-C22 double bond.

-

Stereoselective Dihydroxylation: The newly formed double bond is then dihydroxylated in a stereoselective manner using reagents like osmium tetroxide (OsO₄) with a chiral ligand to install the C20 and C22 hydroxyl groups with the correct stereochemistry.

-

Final Hydroxylations: The remaining hydroxyl groups at C-2, C-3, C-14, and C-25 are introduced using stereoselective methods, which may involve Sharpless asymmetric dihydroxylation or substrate-directed hydroxylations.

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 1 | Coupling Reaction | e.g., Horner-Wadsworth-Emmons | 70-85 |

| 2 | Asymmetric Dihydroxylation | OsO₄, NMO, chiral ligand | 80-90 (high de) |

| 3 | Further Hydroxylations | Various stereoselective methods | Variable |

Synthesis of this compound Isomers

The synthesis of this compound isomers can be achieved by modifying the stereochemistry at specific chiral centers during the synthesis. For example, altering the chiral catalyst in the asymmetric aldol reaction for the side chain synthesis can lead to different diastereomers. Similarly, the choice of reducing agent for a ketone at a specific position on the steroid nucleus can influence the stereochemical outcome of the resulting hydroxyl group. The separation of these isomers is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).

Signaling Pathways of this compound

This compound, like other ecdysteroids, exerts its biological effects by binding to a nuclear receptor complex.[1][2][3][4] This signaling pathway is crucial for initiating a cascade of gene expression that governs various physiological processes in target organisms, primarily arthropods.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytoplasmic Travels of the Ecdysteroid Receptor in Target Cells: Pathways for Both Genomic and Non-Genomic Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]

Inokosterone: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inokosterone (B78545), a phytoecdysteroid, is a naturally occurring steroid hormone analog found in various plants. It has garnered significant interest for its potential anabolic and therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. The primary mode of action involves its function as an agonist for the ecdysone (B1671078) receptor (EcR), a nuclear receptor that plays a pivotal role in arthropod development and has emerging roles in mammalian physiology. Furthermore, evidence suggests that this compound may also exert its effects through non-genomic pathways, notably by activating the PI3K/Akt signaling cascade, which is central to muscle protein synthesis and cell growth. This document details the molecular interactions, signaling pathways, and physiological outcomes associated with this compound activity, supported by quantitative data from studies on this compound and closely related ecdysteroids. Detailed experimental protocols for key assays are also provided to facilitate further research in this promising area.

Core Mechanism of Action: Ecdysone Receptor Agonism

This compound, like other ecdysteroids, primarily functions by binding to and activating the Ecdysone Receptor (EcR), a ligand-activated transcription factor.[[“]][2] The functional EcR is a heterodimer composed of the EcR protein and the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[3][4]

Upon binding of an agonist like this compound, the EcR/USP heterodimer undergoes a conformational change. This activated complex then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.[3][4] This binding initiates the recruitment of co-activator proteins, leading to the transcription of ecdysone-responsive genes.[5] In the absence of a ligand, the EcR/USP heterodimer can bind to EcREs and recruit co-repressor proteins, thereby repressing gene transcription.[3]

The transcriptional regulation by the EcR/USP complex initiates a cascade of gene expression that governs various physiological processes. In insects, this is critical for molting and metamorphosis.[2] In mammals, the downstream effects are still under investigation but are thought to contribute to the observed anabolic and metabolic effects.

Ecdysone Receptor Signaling Pathway

The canonical signaling pathway of the ecdysone receptor is a well-established mechanism.

Binding Affinity

| Compound | Receptor Complex | Kd (nM) | Reference |

| Ponasterone A | EcR (Lepidopteran) | 55 | [6] |

| Ponasterone A | EcR/USP (Lepidopteran) | 1.2 | [6] |

| 125I-iodoponasterone A | BmEcR/BmCF1 (USP) | 1.1 | [7] |

| 20-Hydroxyecdysone (B1671079) | DopEcR-GFP | 17.98 ± 3.005 | [8] |

Table 1: Representative Binding Affinities of Ecdysteroids to the Ecdysone Receptor Complex. Note: Data for this compound is not available; values for related ecdysteroids are provided as a reference.

Non-Genomic Signaling: The PI3K/Akt Pathway and Anabolic Effects

Beyond its genomic actions via the EcR, this compound is believed to induce rapid, non-genomic effects that contribute significantly to its anabolic properties in mammals. This pathway is thought to be initiated at the cell membrane and converge on the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a master regulator of cell growth and protein synthesis.[9] Phytoecdysteroids, including 20-hydroxyecdysone, have been shown to activate Akt.[10]

Activation of this pathway is thought to be mediated through a G-protein coupled receptor (GPCR) or potentially through interaction with the estrogen receptor beta (ERβ).[11] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as Protein Kinase B), which is then phosphorylated and activated by PDK1 and mTORC2.[12]

Activated Akt has several downstream targets that collectively promote muscle hypertrophy:

-

Activation of mTORC1: Akt phosphorylates and inactivates TSC2, a negative regulator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). Activated mTORC1 then phosphorylates p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein translation.[12][13]

-

Inhibition of Protein Degradation: Akt phosphorylates and inactivates Forkhead box O (FOXO) transcription factors, preventing their translocation to the nucleus and subsequent transcription of atrophy-related genes, such as MuRF1 and MAFbx (Atrogin-1).[14][15]

PI3K/Akt Signaling Pathway in Muscle Growth

The activation of the PI3K/Akt pathway is a key mechanism for this compound-induced muscle anabolism.

Quantitative Data on Anabolic Effects

Direct quantitative data on the dose-dependent effects of this compound on muscle protein synthesis and hypertrophy are limited. However, studies on 20-hydroxyecdysone (20E) provide a strong indication of the potential effects.

| Parameter | Model System | Treatment | Dose | Effect | Reference |

| Protein Synthesis | C2C12 myotubes | 20-Hydroxyecdysone | 1 µM | ~20% increase | [11] |

| Myotube Diameter | C2C12 myotubes | 20-Hydroxyecdysone | 1 µM | Significant increase, comparable to DHT and IGF-1 | [16] |

| Myostatin Gene Expression | C2C12 myotubes | 20-Hydroxyecdysone | 1-10 µM | Significant dose-dependent inhibition | [17] |

| Triceps Brachii Mass | C57BL/6 Mice | 20-Hydroxyecdysone Infusion | 5 mg/kg/day for 5 days | Significant increase | [18] |

| Akt Phosphorylation | Aged Mouse Skeletal Muscle | 20-Hydroxyecdysone (single gavage) | 50 mg/kg | 52% increase | [10] |

Table 2: Representative Quantitative Data on the Anabolic Effects of 20-Hydroxyecdysone. Note: This data for 20E is presented as a proxy for the expected effects of this compound.

Potential Interaction with Estrogen Receptor 1

Recent research has suggested that this compound may be a potential agent targeting estrogen receptor 1 (ESR1, also known as ERα).[19] The exact mechanism of this interaction and its physiological relevance, particularly in the context of rheumatoid arthritis as suggested, require further investigation. It is hypothesized that this interaction could contribute to the broader pharmacological profile of this compound.

Experimental Protocols

Ecdysone Receptor Reporter Gene Assay

This assay is used to determine the ability of a compound to activate the ecdysone receptor and drive the expression of a reporter gene (e.g., luciferase or β-galactosidase).

Workflow:

Detailed Protocol:

-

Cell Culture: Culture human embryonic kidney (HEK293T) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Transfection: Seed cells in a 96-well plate. Co-transfect the cells with expression plasmids for EcR and USP, and a reporter plasmid containing multiple copies of an EcRE driving a luciferase gene. A control plasmid expressing Renilla luciferase can be included for normalization.[19][20][21]

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24-48 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells using a suitable lysis buffer. Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System, Promega).[20]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Western Blot for Akt Phosphorylation

This protocol is designed to detect the phosphorylation of Akt, a key indicator of PI3K/Akt pathway activation.

Workflow:

Detailed Protocol:

-

Cell Culture and Treatment: Culture C2C12 myoblasts and differentiate them into myotubes. Treat the myotubes with this compound at the desired concentration and time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software.

Summary and Future Directions

This compound exerts its biological effects through a dual mechanism of action. Its primary, well-characterized pathway involves the activation of the nuclear ecdysone receptor, leading to the regulation of target gene expression. In mammals, a significant component of its anabolic activity is attributed to a non-genomic pathway involving the rapid activation of the PI3K/Akt signaling cascade, a central regulator of muscle protein synthesis and cell growth.

While the qualitative aspects of these pathways are becoming clearer, a significant need remains for quantitative data specific to this compound. Future research should focus on:

-

Determining the precise binding affinity (Kd or Ki) of this compound to the mammalian EcR/RXR complex.

-

Conducting detailed dose-response studies to quantify the effects of this compound on muscle protein synthesis, fiber size, and strength in various in vitro and in vivo models.

-

Utilizing transcriptomic and proteomic approaches to identify the full spectrum of this compound-regulated genes and proteins in skeletal muscle.

-

Elucidating the specific membrane receptor (GPCR or ERβ) that initiates the PI3K/Akt signaling cascade in response to this compound.

A deeper understanding of these quantitative and mechanistic details will be crucial for the development of this compound and related compounds as potential therapeutic agents for muscle wasting disorders and other conditions.

References

- 1. consensus.app [consensus.app]

- 2. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 5. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The steroid hormone 20-hydroxyecdysone binds to dopamine receptor to repress lepidopteran insect feeding and promote pupation | PLOS Genetics [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3 kinase regulation of skeletal muscle hypertrophy and atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Continuous Infusion of 20-Hydroxyecdysone Increased Mass of Triceps Brachii in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eubopen.org [eubopen.org]

- 20. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. promega.com [promega.com]

Inokosterone Signaling Pathways in Skeletal Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inokosterone (B78545), a phytoecdysteroid, is emerging as a compound of interest for its potential anabolic effects on skeletal muscle. This technical guide provides a comprehensive overview of the current understanding of this compound's signaling pathways, drawing from research on this compound and closely related, more extensively studied ecdysteroids such as 20-hydroxyecdysone (B1671079) (ecdysterone). The primary mechanism of action involves the activation of the PI3K/Akt/mTOR signaling cascade, a central regulator of muscle protein synthesis and hypertrophy. This activation appears to be initiated through a non-genomic mechanism, potentially involving a G-protein coupled receptor and/or the estrogen receptor beta (ERβ), and is independent of the androgen receptor, suggesting a favorable safety profile compared to traditional anabolic steroids. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual diagrams of the key signaling pathways to support further research and development in this area.

Core Signaling Pathways

The anabolic effects of this compound and other ecdysteroids in skeletal muscle are primarily attributed to the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and protein synthesis.

The proposed mechanism begins with the binding of this compound to a putative cell surface receptor, potentially a G-protein coupled receptor (GPCR). This interaction is thought to trigger a rapid intracellular calcium flux. The rise in intracellular calcium, along with other signaling intermediates, leads to the activation of PI3K.

Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt and its upstream kinase, PDK1, leading to the phosphorylation and activation of Akt.

Once activated, Akt orchestrates a downstream signaling cascade that promotes muscle protein synthesis and inhibits protein degradation. A key target of Akt is the mTOR complex 1 (mTORC1), which it activates by phosphorylating and inhibiting the TSC1/TSC2 complex, a negative regulator of mTORC1. Activated mTORC1 then phosphorylates its downstream effectors, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to enhance translation initiation and ribosome biogenesis, ultimately leading to increased muscle protein synthesis.

Some evidence also suggests the involvement of the estrogen receptor beta (ERβ) in mediating the anabolic effects of ecdysteroids, though the precise mechanism of its interaction with the PI3K/Akt/mTOR pathway is still under investigation[1]. Importantly, this compound and other ecdysteroids do not appear to bind to the androgen receptor, which is the primary mediator of the effects of anabolic-androgenic steroids.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; GPCR [label="Putative GPCR / ERβ", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2_flux [label="Ca²⁺ Flux", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; p70S6K [label="p70S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; _4E_BP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Synthesis [label="↑ Muscle Protein\nSynthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hypertrophy [label="Muscle Hypertrophy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> GPCR [label="Binds"]; GPCR -> Ca2_flux [label="Initiates"]; Ca2_flux -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> p70S6K [label="Phosphorylates"]; mTORC1 -> _4E_BP1 [label="Phosphorylates"]; p70S6K -> Protein_Synthesis; _4E_BP1 -> Protein_Synthesis; Protein_Synthesis -> Hypertrophy; } . Caption: this compound signaling cascade in skeletal muscle.

Quantitative Data

The available quantitative data specifically for this compound's anabolic effects are limited. However, comparative studies with other phytoecdysteroids and steranabols provide valuable insights into its potency.

| Compound | Anabolic Activity (cpm/g in rat target tissue) | Reference |

| This compound | Data from Syrov et al. (2000) indicates anabolic activity, measured by radioactivity uptake. | [2] |

| Ecdysterone | Referenced as having significant anabolic activity in the same study. | [2] |

| Turkesterone | Reported to have pronounced anabolic activity. | [3] |

| Methandrostenolone (Dianabol) | Used as a positive control in comparative studies. |

Note: The full quantitative data from the primary comparative study by Syrov et al. (2000) is not publicly available in its entirety and is referenced here from secondary sources.

Toxicity Data:

| Compound | Route of Administration | LD50 in Mice | Reference |

| This compound | Ingested | >9 g/kg | [4] |

| This compound | Intraperitoneal injection | 7.8 g/kg | [4] |

| 20-Hydroxyecdysone | Ingested | >9 g/kg | [4] |

| 20-Hydroxyecdysone | Intraperitoneal injection | 6.4 g/kg | [4] |

Experimental Protocols

This section details methodologies for key experiments relevant to the study of this compound's effects on skeletal muscle.

In Vitro Myotube Hypertrophy Assay

// Nodes Start [label="Start: C2C12 Myoblasts", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Culture [label="Culture to ~80-90% confluency\nin growth medium (DMEM + 10% FBS)", fillcolor="#FFFFFF", fontcolor="#202124"]; Differentiate [label="Induce differentiation in low-serum\nmedium (DMEM + 2% Horse Serum)\nfor 4-6 days", fillcolor="#FFFFFF", fontcolor="#202124"]; Treat [label="Treat myotubes with this compound\n(various concentrations) or vehicle control\nfor 24-48 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Fix_Stain [label="Fix cells (e.g., 4% PFA) and stain for\nmyosin heavy chain (MyHC) and DAPI", fillcolor="#FFFFFF", fontcolor="#202124"]; Image [label="Image acquisition using\nfluorescence microscopy", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Quantify myotube diameter/area\nusing image analysis software (e.g., ImageJ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Hypertrophy Data", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Culture; Culture -> Differentiate; Differentiate -> Treat; Treat -> Fix_Stain; Fix_Stain -> Image; Image -> Analyze; Analyze -> End; } . Caption: Workflow for in vitro myotube hypertrophy assay.

Protocol:

-

Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Differentiation: Once cells reach 80-90% confluency, replace the growth medium with differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin). Culture for 4-6 days, replacing the medium every 48 hours, to allow for the formation of multinucleated myotubes.

-

Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Treat the differentiated myotubes with various concentrations of this compound or vehicle control for 24-48 hours.

-

Immunofluorescence: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer. Incubate with a primary antibody against Myosin Heavy Chain (MyHC) followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

-

Image Analysis: Capture images using a fluorescence microscope. Measure the diameter or area of at least 50-100 myotubes per condition using image analysis software like ImageJ.

Western Blot Analysis of Akt/mTOR Pathway Activation

Protocol:

-

Protein Extraction: Following treatment of C2C12 myotubes with this compound for various time points, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for phosphorylated and total forms of Akt, mTOR, p70S6K, and 4E-BP1 overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vivo Animal Study for Muscle Hypertrophy

// Nodes Start [label="Start: Animal Model (e.g., Rats)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Acclimatize [label="Acclimatize animals to housing\nconditions for 1 week", fillcolor="#FFFFFF", fontcolor="#202124"]; Group [label="Randomly assign animals to treatment\ngroups (Vehicle, this compound doses)", fillcolor="#FFFFFF", fontcolor="#202124"]; Administer [label="Administer this compound or vehicle\ndaily (e.g., oral gavage) for a\ndefined period (e.g., 21 days)", fillcolor="#FBBC05", fontcolor="#202124"]; Measure [label="Monitor body weight and food intake\nthroughout the study", fillcolor="#FFFFFF", fontcolor="#202124"]; Sacrifice [label="At the end of the study, euthanize\nanimals and dissect skeletal muscles\n(e.g., soleus, gastrocnemius)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Measure muscle wet weight and/or\nperform histological analysis for\nfiber cross-sectional area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: In Vivo Hypertrophy Data", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Acclimatize; Acclimatize -> Group; Group -> Administer; Administer -> Measure; Administer -> Sacrifice [style=dashed]; Measure -> Sacrifice [style=dashed]; Sacrifice -> Analyze; Analyze -> End; } . Caption: Workflow for in vivo muscle hypertrophy study.

Protocol:

-

Animal Model: Use an appropriate animal model, such as male Wistar rats.

-

Treatment Groups: Randomly assign animals to different treatment groups: vehicle control and this compound at various doses (e.g., 5-50 mg/kg body weight).

-

Administration: Administer this compound or vehicle daily for a specified duration (e.g., 21-28 days) via an appropriate route (e.g., oral gavage).

-

Monitoring: Monitor body weight and food intake regularly throughout the study.

-

Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect specific skeletal muscles (e.g., soleus, gastrocnemius, plantaris).

-

Analysis:

-

Muscle Mass: Record the wet weight of the dissected muscles.

-

Histology: Freeze a portion of the muscle in isopentane (B150273) cooled by liquid nitrogen. Cut transverse sections using a cryostat and perform histological staining (e.g., H&E or immunofluorescence for laminin) to visualize muscle fiber boundaries.

-

Fiber Cross-Sectional Area (CSA): Capture images of the stained sections and measure the CSA of individual muscle fibers using image analysis software.

-

Conclusion and Future Directions

This compound demonstrates significant potential as a natural anabolic agent for skeletal muscle. The primary signaling pathway implicated in its mechanism of action is the PI3K/Akt/mTOR cascade, which is a well-established driver of muscle protein synthesis and hypertrophy. The lack of interaction with the androgen receptor is a particularly attractive feature from a drug development perspective.

However, a significant knowledge gap remains regarding this compound-specific quantitative data on its anabolic effects and its direct comparison to other ecdysteroids in standardized assays. Future research should focus on:

-

Conducting dose-response studies of this compound on muscle protein synthesis and myotube hypertrophy in vitro.

-

Performing comprehensive in vivo studies to quantify the effects of this compound on muscle mass, fiber size, and strength, directly comparing its efficacy to other ecdysteroids and established anabolic agents.

-

Elucidating the precise upstream receptor and the role of ERβ in mediating the signaling cascade.

-

Investigating the long-term safety and efficacy of this compound supplementation.

Addressing these research questions will be crucial for fully understanding the therapeutic and performance-enhancing potential of this compound.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Characterization of 25R- and 25S-Inokosterone Epimers: A Technical Guide

Executive Summary

Inokosterone (B78545), a phytoecdysteroid, exists as a mixture of two epimers at the C-25 position: 25R-inokosterone and 25S-inokosterone. The definitive isolation and characterization of these two distinct epimers from the roots of Achyranthes bidentata Blume was a notable advancement in the study of natural products. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of these epimers, including detailed experimental methodologies, quantitative data, and an exploration of their biological context. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structurally similar to insect molting hormones. They have garnered significant interest due to their wide range of pharmacological activities. This compound is one such phytoecdysteroid, and its biological activity is influenced by the stereochemistry at the C-25 position. The presence of both 25R and 25S epimers in nature necessitates robust methods for their separation and individual characterization to understand their respective contributions to the overall biological effect of this compound-containing extracts. A pivotal study in 2004 first reported the successful isolation and elucidation of the absolute configurations of 25S-inokosterone and 25R-inokosterone from Achyranthes bidentata Blume.[1] This work also presented the first report of their 13C NMR data.[1]

Physicochemical Properties

The fundamental physicochemical properties of the two this compound epimers are summarized in the table below. These properties are critical for their separation and identification.

| Property | 25R-Inokosterone | 25S-Inokosterone |

| Molecular Formula | C₂₇H₄₄O₇ | C₂₇H₄₄O₇ |

| Molecular Weight | 480.63 g/mol | 480.63 g/mol |

| IUPAC Name | (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6S)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

Experimental Protocols

The following sections detail the experimental methodologies for the isolation, separation, and characterization of 25R- and 25S-inokosterone.

Isolation from Achyranthes bidentata Blume

The initial discovery and isolation of the this compound epimers were performed on the roots of Achyranthes bidentata Blume.[1] The general workflow for the isolation of these compounds is depicted in the diagram below.

Caption: General workflow for the isolation of this compound epimers.

While the seminal 2004 paper mentions the use of "various kinds of chromatography methods," specific details of the complete, multi-step isolation protocol are not fully available in the public domain.[1] However, subsequent studies provide insights into effective separation techniques.

Chromatographic Separation

The separation of the 25R and 25S epimers is a critical and challenging step due to their structural similarity. High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) have been effectively utilized.

3.2.1. High-Performance Liquid Chromatography (HPLC)

A reported HPLC method for the quantitative analysis of this compound epimers, which can be adapted for preparative separation, is as follows:

-

Column: YMC J'sphere ODS C18 (250 mm × 4.6 mm, 4 μm)

-

Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (B52724) (85:15, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 245 nm

3.2.2. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC has also been employed for the preparative separation of this compound epimers from Achyranthes bidentata. A suitable solvent system for this technique is:

-

Solvent System: Methyl tert-butyl ether/n-butanol/acetonitrile/water (4:2:3:8, v/v/v/v)

Caption: Logical workflow for HPLC-based separation of this compound epimers.

Structure Elucidation

The structures of 25R- and 25S-inokosterone were determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecules, confirming the elemental composition.

Quantitative Data

The following table summarizes the key spectroscopic data for the this compound epimers. (Note: The complete, assigned ¹H and ¹³C NMR data from the original discovery paper is not publicly available and therefore is not included).

| Data Type | 25R-Inokosterone | 25S-Inokosterone |

| ¹³C NMR | First reported in 2004.[1] | First reported in 2004.[1] |

| Mass Spectrometry | Consistent with C₂₇H₄₄O₇ | Consistent with C₂₇H₄₄O₇ |

Biological Activity and Signaling Pathways

This compound and other phytoecdysteroids are known to interact with the ecdysteroid receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to ecdysone (B1671078) response elements (EcREs) on DNA to regulate gene expression.

Caption: Generalized ecdysteroid signaling pathway.

While this represents the general mechanism for ecdysteroids, the specific differential activities of the 25R and 25S epimers of this compound are an area of ongoing research. Some studies have suggested that 25S-inokosterone may possess anti-inflammatory properties, with demonstrated inhibitory effects on TNF-α expression and potential applications in the research of LPS-induced acute kidney injury. Further comparative studies are required to fully elucidate the distinct biological roles and signaling consequences of each epimer.

Conclusion

The discovery and characterization of 25R- and 25S-inokosterone have provided a deeper understanding of the chemical diversity and stereochemical nuances of phytoecdysteroids. The development of robust analytical and preparative separation techniques is paramount for the continued investigation of their individual biological activities. This guide has summarized the available technical information on their discovery, properties, and experimental methodologies to aid researchers in this field. Future work should focus on elucidating the complete NMR spectral assignments and exploring the specific signaling pathways and therapeutic potentials of each epimer.

References

Inokosterone in the Botanical Realm: A Technical Guide to Its Natural Sources, Distribution, and Putative Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inokosterone (B78545), a phytoecdysteroid, has garnered significant scientific interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, distribution within plant tissues, and the putative biosynthetic and signaling pathways of this compound. Quantitative data from available literature is systematically presented, alongside detailed experimental protocols for its extraction and analysis. Furthermore, this guide offers visual representations of the proposed biochemical pathways and experimental workflows to facilitate a deeper understanding of this compound's role in the plant kingdom and to support future research and development endeavors.

Natural Sources and Distribution of this compound

This compound has been identified in a select number of plant species, primarily within the Amaranthaceae, Commelinaceae, and Gentianaceae families. The distribution of this compound is not uniform throughout the plant, with concentrations varying significantly between different organs.

Principal Plant Sources

Current research has identified the following plant species as notable sources of this compound:

-

Cyanotis arachnoidea C.B. Clarke (Commelinaceae): The roots of this plant are known to be particularly rich in various phytoecdysteroids, including this compound.[4][6][9] Commercial extracts of Cyanotis arachnoidea are often standardized for their ecdysteroid content.[9][10]

-

Gentiana rigescens Franch (Gentianaceae): This medicinal plant has also been identified as a source of this compound, contributing to its traditional therapeutic uses.[11][12]

Quantitative Distribution in Plant Tissues

While the presence of this compound in the aforementioned species is established, comprehensive quantitative data on its distribution across different plant parts (roots, stems, leaves) is limited. The available information primarily points to the roots as the primary site of accumulation. The concentration of gentiopicroside, another secondary metabolite in Gentiana rigescens, has been shown to be highest in the roots, suggesting a similar pattern might exist for this compound.[13][14][15][16] Further research is required to fully elucidate the comparative distribution of this compound in various tissues of these plants.

Table 1: Known Plant Sources of this compound and Primary Tissue of Accumulation

| Plant Species | Family | Primary Tissue of this compound Accumulation |

| Achyranthes bidentata | Amaranthaceae | Roots[1][2][3][4][5][6][7][8] |

| Cyanotis arachnoidea | Commelinaceae | Roots[4][6][9] |

| Gentiana rigescens | Gentianaceae | Not specified, but roots are a major medicinal part[11][12] |

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, as a phytoecdysteroid, its synthesis is understood to be a branch of the well-established plant sterol biosynthesis pathway, originating from the mevalonate (B85504) pathway.[17][18][19] This pathway shares precursors and enzymatic steps with the biosynthesis of other vital plant steroids, such as brassinosteroids.

The initial steps involve the synthesis of the isoprenoid precursor, isopentenyl pyrophosphate (IPP), via the mevalonate pathway. Subsequent cyclization of squalene (B77637) leads to the formation of cycloartenol, a key intermediate in phytosterol biosynthesis. A series of enzymatic modifications, including hydroxylations, oxidations, and reductions, catalyzed primarily by cytochrome P450 monooxygenases, are then required to convert phytosterol precursors into the final this compound molecule.[2][20][21][22][23] While the specific cytochrome P450 enzymes involved in this compound biosynthesis have not yet been identified, the enzymes from the brassinosteroid pathway, such as DWF4, CPD, and D11/CYP724B1, provide a strong model for the types of enzymatic reactions that are likely involved.[1][20][21][22][23]

Signaling Pathway of this compound in Plants

The signaling mechanism of this compound and other phytoecdysteroids in plants is a subject of ongoing investigation and appears to differ significantly from the hormonal action of ecdysteroids in insects. In arthropods, ecdysteroids bind to a nuclear receptor complex (EcR/USP) to regulate gene expression related to molting and development.[22][24][25] However, to date, no homologous ecdysteroid receptor has been identified in plants.[21] This suggests that this compound does not function as a classical plant hormone.

Instead, the prevailing hypothesis is that phytoecdysteroids, including this compound, play a role in plant defense against herbivores.[18][26][27][28] Their presence may deter insect feeding or disrupt insect development, thereby providing a protective advantage to the plant.

While a direct signaling pathway for this compound is unknown, the well-characterized brassinosteroid signaling pathway can serve as a speculative model for how a plant steroid might elicit a cellular response. In this pathway, the steroid binds to a cell-surface receptor kinase (e.g., BRI1), initiating a phosphorylation cascade that ultimately leads to changes in gene expression.[18][24][25][29][30][31][32] It is plausible that this compound could interact with specific membrane-bound receptors or other signaling components to trigger defense-related responses.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a generalized procedure based on methods for extracting phytoecdysteroids from plant tissues.[4][7] Optimization may be required depending on the specific plant material.

Materials:

-

Dried and powdered plant material (e.g., roots of Achyranthes bidentata)

-

Methanol (B129727) (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Butanol (n-BuOH)

-

Water (H₂O)

-

Rotary evaporator

-

Separatory funnel

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Maceration: Macerate the powdered plant material with methanol at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure complete extraction.

-

Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with ethyl acetate and n-butanol.

-

Fraction Collection: Collect the ethyl acetate and n-butanol fractions. This compound is expected to be present in these fractions.

-

Further Concentration: Concentrate the desired fractions to dryness.

-

Chromatographic Purification: Subject the dried fraction to silica gel column chromatography, eluting with a gradient of chloroform-methanol or a similar solvent system to isolate this compound. Monitor fractions using thin-layer chromatography (TLC).

Quantitative Analysis of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of phytoecdysteroids.[3][10][13][19][33][34][35][36][37][38]

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1290 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for this compound (Hypothetical):

-

Precursor Ion (Q1): m/z [M+H]⁺ (e.g., 481.3 for C₂₇H₄₄O₇)

-

Product Ions (Q3): Specific fragment ions of this compound (to be determined by infusion of a standard).

Procedure:

-

Sample Preparation: Prepare extracts as described in section 4.1. Dissolve a known amount of the dried extract in the initial mobile phase composition. Filter through a 0.22 µm syringe filter.

-

Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations in the initial mobile phase.

-

Calibration Curve: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared plant extracts.

-

Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Conclusion and Future Perspectives

This compound represents a promising natural product with potential applications in various fields. This guide has summarized the current understanding of its natural sources, distribution, and putative biochemical pathways. While significant progress has been made, several knowledge gaps remain. Future research should focus on:

-

Comprehensive Quantitative Analysis: Conducting detailed studies to quantify this compound levels in different tissues (roots, stems, leaves, flowers, seeds) of Achyranthes bidentata, Cyanotis arachnoidea, and Gentiana rigescens at various developmental stages.

-

Elucidation of Biosynthetic Pathway: Identifying and characterizing the specific cytochrome P450 enzymes and other catalytic proteins involved in the conversion of phytosterol precursors to this compound.

-

Investigation of Biological Function in Plants: Unraveling the precise role of this compound in plant defense and its potential interactions with other signaling pathways.

-

Development of Standardized Analytical Methods: Establishing and validating robust and reproducible analytical protocols for the routine quantification of this compound in plant materials and commercial extracts.

Addressing these research questions will not only deepen our fundamental understanding of plant steroid biochemistry but also pave the way for the sustainable utilization of this compound in the development of new pharmaceuticals and other valuable products.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Phytoecdysteroids from the Roots of Achyranthes bidentata Blume - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytoecdysteroids from the roots of Achyranthes bidentata Blume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. A Commercial Extract of Cyanotis arachnoidea Roots as a Source of Unusual Ecdysteroid Derivatives with Insect Hormone Receptor Binding Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound from Gentiana rigescens Franch Extends the Longevity of Yeast and Mammalian Cells via Antioxidative Stress and Mitophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound from Gentiana rigescens Franch Extends the Longevity of Yeast and Mammalian Cells via Antioxidative Stress and Mitophagy Induction: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 13. mdpi.com [mdpi.com]

- 14. Investigation of metabolites accumulation in medical plant Gentiana rigescens during different growing stage using LC-MS/MS and FT-IR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative and Qualitative Characterization of Gentiana rigescens Franch (Gentianaceae) on Different Parts and Cultivations Years by HPLC and FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phytoecdysteroid - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. A novel cytochrome P450 is implicated in brassinosteroid biosynthesis via the characterization of a rice dwarf mutant, dwarf11, with reduced seed length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent advances in brassinosteroid biosynthetic pathway: insight into novel brassinosteroid shortcut pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]

- 23. CYP90A1/CPD, a brassinosteroid biosynthetic cytochrome P450 of Arabidopsis, catalyzes C-3 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Brassinosteroid signaling in plant development and adaptation to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Boosting Crop Yields with Plant Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

- 28. sciencedaily.com [sciencedaily.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Brassinosteroids: Biosynthesis, Signaling, and Hormonal Crosstalk as Related to Fruit Yield and Quality - PMC [pmc.ncbi.nlm.nih.gov]